molecular formula C6HBrF4O B239253 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine CAS No. 1694-46-8

2-[(E)-2-(4-Aminophenyl)vinyl]pyridine

Cat. No.: B239253
CAS No.: 1694-46-8
M. Wt: 196.25 g/mol
InChI Key: NAUWKJSESHOJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-Aminophenyl)vinyl]pyridine is an aromatic compound featuring a pyridine ring conjugated with a 4-aminophenyl group via an ethenyl (vinyl) linker in the E-configuration. The amino (-NH₂) group at the para-position of the phenyl ring enhances electron-donating properties, making this compound a candidate for applications in photophysical studies, coordination chemistry, and bioactive molecule design .

Properties

CAS No.

1694-46-8

Molecular Formula

C6HBrF4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-(2-pyridin-2-ylethenyl)aniline

InChI

InChI=1S/C13H12N2/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13/h1-10H,14H2

InChI Key

NAUWKJSESHOJJL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structural analogs vary in substituents on the phenyl ring or the central heterocycle, leading to distinct physical and chemical properties. Key examples include:

Table 1: Physical Properties of Selected Pyridine-Based Vinyl Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
2-[(E)-2-(4-Methylphenyl)vinyl]pyridine C₁₄H₁₃N 195.26 76–78 Methyl, Pyridine
2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine C₁₂H₁₀N₂ 182.22 Not reported Pyridine (symmetric)
2,6-Bis[(E)-2-(4-aminophenyl)ethenyl]pyridine (DMA-QP) Not specified Not reported Not reported Dual aminophenyl, Pyridine

Photophysical Properties

highlights the role of heterocycles in modulating photophysics. For example:

  • DMA-QP (a bis-aminophenyl pyridine derivative) exhibits a fluorescence quantum yield of 0.10 and a lifetime of 2.1 ns in ethanol, which are lower than thiophene (DMA-QT: Φ = 0.18) or furan (DMA-QF: Φ = 0.21) analogs. This suggests that the pyridine core introduces non-radiative decay pathways due to its electron-withdrawing nature .
  • The 4-aminophenyl group in DMA-QP likely enhances intramolecular charge transfer (ICT), a property that may extend to 2-[(E)-2-(4-Aminophenyl)vinyl]pyridine.

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